Mcl1-IN-2

描述

科学研究应用

IMB-XH1 具有广泛的科学研究应用,包括:

化学: 它用作各种化学反应中的试剂,以及作为测试其他化合物功效的标准。

生物学: 它用于研究抗生素耐药机制,并开发对抗耐药细菌的新策略。

医学: 它在治疗由抗生素耐药细菌引起的感染方面具有潜在的治疗应用。

工业: 它用于开发新型抗生素和其他医药产品.

作用机制

IMB-XH1 通过抑制德里金属β-内酰胺酶-1 (NDM-1) 的活性来发挥其作用。它是一种非竞争性抑制剂,这意味着它与酶的活性位点以外的位点结合,从而阻止酶正常发挥功能。 这种抑制提高了细菌对β-内酰胺类抗生素的敏感性,使其更容易被治疗 。 涉及的分子靶标和途径包括抑制金属β-内酰胺酶,例如 IMP-4、ImiS 和 L1 .

生化分析

Biochemical Properties

Mcl1-IN-2 is known to interact with a number of other regulators of apoptosis . It directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM), influencing drug interactions with the binding groove . This interaction plays a significant role in the regulation of apoptosis versus cell survival .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound contributes to cell survival and resistance to diverse chemotherapeutic agents . It also plays a role in cell cycle progression and mitochondrial homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound prevents apoptosis by binding to the pro-apoptotic BCL-2 proteins . Overexpression of this compound allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, administration of this compound to MCL-1-dependent tumor cell lines triggers rapid and mechanism-based apoptosis . The dosage must be carefully controlled as high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound is known to regulate AML cells metabolism via direct interaction with HK2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It is localized to the mitochondria , and this localization can influence its activity or function .

准备方法

IMB-XH1 是通过一系列涉及特定试剂和条件的化学反应合成的。 合成路线通常涉及使用髓样细胞生长因子 1 (Mcl-1) 抑制剂和德里金属β-内酰胺酶的非竞争性抑制剂 。 该化合物以固体形式制备,可以溶解在二甲基亚砜 (DMSO) 等溶剂中以备后用 。 工业生产方法涉及高通量筛选和反应条件优化,以确保高纯度和高产率 .

化学反应分析

IMB-XH1 经历各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 该反应涉及将化合物中的一个原子或原子团替换为另一个原子或原子团。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

相似化合物的比较

IMB-XH1 在抑制多种金属β-内酰胺酶(包括 NDM-1、IMP-4、ImiS 和 L1)方面独一无二 。类似的化合物包括:

IMP-4 抑制剂: 这些化合物专门针对 IMP-4 酶,但可能对其他金属β-内酰胺酶无效。

ImiS 抑制剂: 这些化合物针对 ImiS 酶,但可能对其他金属β-内酰胺酶的活性有限。

L1 抑制剂: 这些化合物针对 L1 酶,但可能对其他金属β-内酰胺酶无效.

IMB-XH1 的广谱活性及其非竞争性抑制使其成为对抗抗生素耐药性的进一步研究和开发的有希望的候选药物。

属性

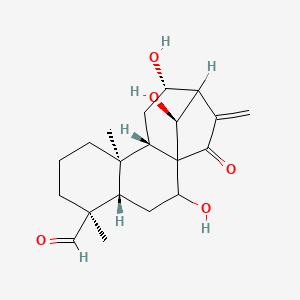

IUPAC Name |

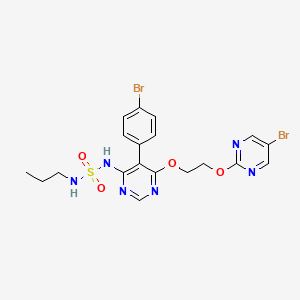

7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJKSTJCIAGPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Mcl1 considered a promising target for cancer therapy?

A1: Mcl1, short for Myeloid cell leukemia 1, is an anti-apoptotic protein that helps regulate programmed cell death (apoptosis). [, , ] Overexpression of Mcl1 is frequently observed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. [, , , ] Inhibiting Mcl1 can make cancer cells more susceptible to cell death, making it an attractive target for drug development.

Q2: How do Mcl1 inhibitors work?

A2: Mcl1 inhibitors typically bind directly to the Mcl1 protein, disrupting its interaction with pro-apoptotic proteins like BAK and BAX. [] This disruption allows the pro-apoptotic proteins to function, leading to the activation of caspases and ultimately, cell death.

Q3: What are some of the challenges in developing selective Mcl1 inhibitors?

A3: Mcl1 shares structural similarities with other Bcl-2 family proteins, making it difficult to design inhibitors that specifically target Mcl1 without affecting other family members. [] Off-target effects on other Bcl-2 proteins could lead to unwanted side effects.

Q4: Have any Mcl1 inhibitors shown promise in preclinical or clinical studies?

A4: Yes, several Mcl1 inhibitors have demonstrated anti-tumor activity in preclinical models. [] While clinical trials are ongoing, early results suggest potential benefits, but further research is needed to confirm efficacy and safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate](/img/structure/B1675872.png)

![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675882.png)

![N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B1675886.png)

![[2-(N-benzyl-3-methylanilino)-2-oxoethyl]-diethylazanium;chloride](/img/structure/B1675887.png)

![(2S,3S,5S,8R,9S,11S,14S,15R)-3,13,14-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1675892.png)